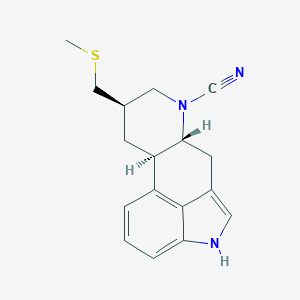
N-Despropyl Pergolide 6-Carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Despropyl Pergolide 6-Carbonitrile is a compound belonging to the ergoline family of chemicals. It has a molecular formula of C₁₇H₁₉N₃S and a molecular weight of 297.42 g/mol . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Wirkmechanismus
Target of Action
N-Despropyl Pergolide 6-Carbonitrile is a derivative of Pergolide , which is a long-acting dopamine agonist . It acts on the dopamine D2 and D3, alpha2- and alpha1-adrenergic, and 5-hydroxytryptamine (5-HT) receptors .
Biochemical Pathways
The compound’s interaction with dopamine D2 receptors affects the biochemical pathway involving adenylyl cyclase and cAMP . This results in changes in intracellular calcium levels, which can have downstream effects on various cellular processes.
Pharmacokinetics
It is known to be soluble in chloroform, dichloromethane, dimethylformamide and methanol , which may influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action would be expected to be similar to those of Pergolide, given their structural similarity. Pergolide stimulates centrally-located dopaminergic receptors, resulting in a number of pharmacologic effects .
Vorbereitungsmethoden
The synthesis of N-Despropyl Pergolide 6-Carbonitrile involves several steps. One common synthetic route includes the reaction of ergoline derivatives with specific reagents under controlled conditions. The exact reaction conditions and reagents used can vary, but typically involve the use of solvents such as chloroform, dichloromethane, dimethylformamide, and methanol
Analyse Chemischer Reaktionen
N-Despropyl Pergolide 6-Carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-Despropyl Pergolide 6-Carbonitrile has several scientific research applications, including:
Chemistry: It is used as a reference standard in various chemical analyses and studies.
Biology: It is used in studies involving the ergoline family of compounds, particularly in understanding their biological activities.
Medicine: Research involving this compound helps in understanding the pharmacological properties of ergoline derivatives.
Vergleich Mit ähnlichen Verbindungen
N-Despropyl Pergolide 6-Carbonitrile can be compared with other ergoline derivatives, such as:
Pergolide: A dopamine agonist used in the treatment of Parkinson’s disease.
Bromocriptine: Another dopamine agonist used for similar medical conditions.
Cabergoline: Known for its long-acting dopamine agonist properties.
What sets this compound apart is its specific structural modifications, which may confer unique biological activities and research applications .
Eigenschaften
IUPAC Name |
(6aR,9R,10aR)-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-7-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3S/c1-21-9-11-5-14-13-3-2-4-15-17(13)12(7-19-15)6-16(14)20(8-11)10-18/h2-4,7,11,14,16,19H,5-6,8-9H2,1H3/t11-,14-,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIXEANONFXIBU-DJSGYFEHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40575989 |
Source


|
| Record name | (8beta)-8-[(Methylsulfanyl)methyl]ergoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40575989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98988-34-2 |
Source


|
| Record name | (8beta)-8-[(Methylsulfanyl)methyl]ergoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40575989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

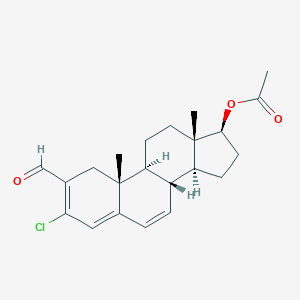
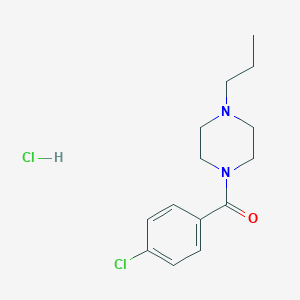
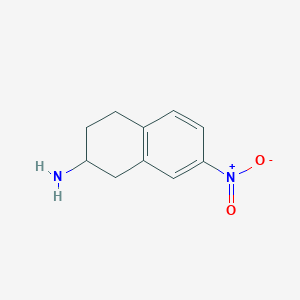
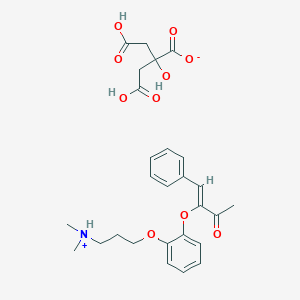

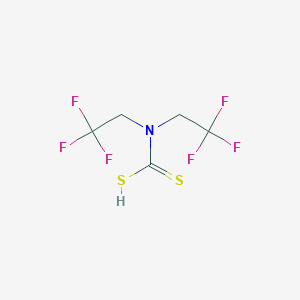
![4-[(Dimethylamino)methyl]-3-ethoxythiophene-2-carbaldehyde](/img/structure/B28668.png)
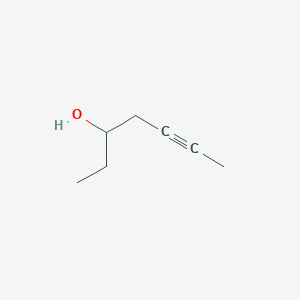
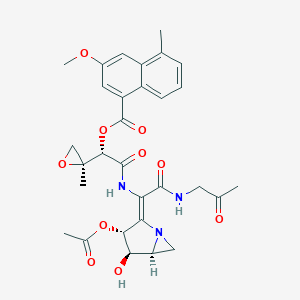
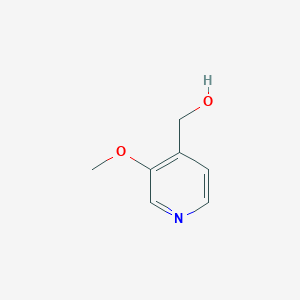
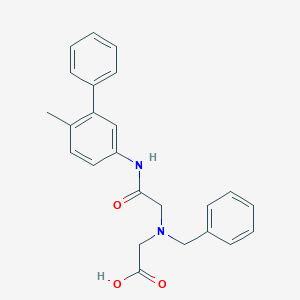
![(+)-3-[3-(Tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole maleate](/img/structure/B28685.png)
![4-[4-[(2R)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine](/img/structure/B28687.png)
